4',6,7-Trimethoxyisoflavone

Übersicht

Beschreibung

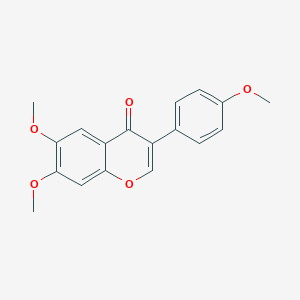

4',6,7-Trimethoxyisoflavone (CAS: 798-61-8) is a methoxylated isoflavone with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol. It is characterized by methoxy (-OCH₃) groups at the 4', 6, and 7 positions of the isoflavone backbone.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 4',6,7-Trimethoxyisoflavon beinhaltet typischerweise die Methylierung von Isoflavon-Vorläufern. Eine effiziente Methode beinhaltet die Bromierung von Odoratin-Derivaten gefolgt von einer Suzuki-Kupplungsreaktion . Die wichtigsten Schritte umfassen die ortselektive Bromierung und die anschließende Kupplung mit Aryl- oder Alkylgruppen.

Industrielle Produktionsverfahren: Die industrielle Produktion von 4',6,7-Trimethoxyisoflavon kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben umfassen, wobei die Ausbeute und Reinheit optimiert werden. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4',6,7-Trimethoxyisoflavon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriummethoxid und andere Nukleophile werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isoflavone, Chinone und Dihydroderivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

4',6,7-Trimethoxyisoflavon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung von Flavonoidderivaten und ihren chemischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4',6,7-Trimethoxyisoflavon beinhaltet mehrere molekulare Ziele und Pfade:

Antioxidative Aktivität: Es übt antioxidative Wirkungen aus, indem es reaktive Sauerstoffspezies scavengt und oxidativen Stress reduziert.

Antimikrobielle Aktivität: Es hemmt das Wachstum verschiedener Bakterien und Pilze, indem es ihre zellulären Prozesse stört.

Wirkmechanismus

The mechanism of action of 4’,6,7-Trimethoxyisoflavone involves several molecular targets and pathways:

Antioxidant Activity: It exerts antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress.

Antimicrobial Activity: It inhibits the growth of various bacteria and fungi by disrupting their cellular processes.

Vergleich Mit ähnlichen Verbindungen

Sources and Isolation

- Natural Sources : It has been isolated from the root extracts of Dalbergia rimosa Roxb. (Fabaceae) and the roots of Amphimas pterocarpoides .

- Synthetic Availability : Commercially available via suppliers like TCI and Shanghai SCR-Biotech, with purity standards exceeding 97% .

Pharmacological Activities

- Antimicrobial Activity : Exhibits broad-spectrum antibacterial and antifungal properties .

- Wound Healing: Promotes collective cell migration and matrix metalloproteinase (MMP) activation via NOX2 induction .

- Enzyme Inhibition: Acts as a specific inhibitor of NADPH oxidase 2 (NOX2), reducing reactive oxygen species (ROS) accumulation .

Comparison with Structurally Similar Compounds

The biological activity of methoxylated isoflavones is highly dependent on the position and number of substituents. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Enzyme Inhibition Specificity

- 4',6,7-Trimethoxyisoflavone vs. 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone: The hydroxyl groups at C-3' and C-8 in the latter compound enhance specificity for COMT inhibition but eliminate hypotensive activity observed in dihydroxy-dimethoxy analogs (e.g., compounds I and II from Streptomyces) . In contrast, this compound’s methoxy-rich structure favors NOX2 inhibition and antimicrobial effects .

Receptor Binding (AhR Agonism)

- 4',5,7-Trimethoxyisoflavone exhibits stronger AhR binding than its flavone counterpart (4',5,7-Trimethoxyflavone) due to:

Antioxidant and Antimicrobial Activity

- 7-Hydroxy-5,6,4’-trimethoxyisoflavone (from Dipteryx alata) shows superior DPPH radical scavenging compared to this compound, likely due to its free hydroxyl group at C-7 .

- This compound’s antimicrobial activity is broader, targeting both Gram-positive bacteria and fungi .

Biotransformation Pathways

- 6,7,4′-Trimethoxyisoflavone is demethylated at C-4' by Aspergillus niger to yield 4′-hydroxy-6,7-dimethoxyisoflavone , which has reduced stability and altered bioactivity .

- Similar demethylation pathways are absent in this compound, suggesting its methoxy groups at C-4' and C-6 confer metabolic resistance .

Biologische Aktivität

4',6,7-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, particularly in the context of wound healing and cellular signaling. This article provides a comprehensive overview of the biological activity of TMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TMF is classified as an isoflavonoid, a subgroup of flavonoids known for their significant biological effects. The chemical formula for TMF is , and it features three methoxy groups at the 4', 6, and 7 positions of the isoflavone backbone. This structural configuration is critical for its biological activity.

Wound Healing

One of the most studied aspects of TMF is its role in promoting wound healing. Research indicates that TMF enhances the migration of keratinocytes, which are essential for re-epithelialization during skin repair. A study demonstrated that TMF treatment increased the wound healing rate in HaCaT keratinocytes without affecting proliferation rates. The mechanism involves the activation of the NOX2 pathway, leading to increased reactive oxygen species (ROS) production, which facilitates collective cell migration and matrix metalloproteinase (MMP) activation .

Table 1: Effects of TMF on Wound Healing

| Parameter | Control Group | TMF Treatment |

|---|---|---|

| Wound Healing Rate | Baseline | Increased |

| Proliferation Rate | Normal | Unchanged |

| E-cadherin Levels | Low | Elevated |

| ROS Production | Low | High |

| MMP Activation | Low | High |

Synergistic Effects with Glycitin

TMF has been shown to act synergistically with glycitin, another soy-derived isoflavone. In vitro studies indicated that co-treatment with TMF and glycitin significantly enhanced the proliferation and migration of both keratinocytes and dermal fibroblasts. This synergistic effect was mediated through increased secretion of TGF-β, a cytokine crucial for tissue regeneration .

Case Study: In Vivo Wound Healing Model

In an excisional wound model using ICR mice, treatment with a 1:1 mixture of TMF and glycitin resulted in faster wound closure compared to controls. Mice treated with this combination showed improved tissue regeneration and reduced scarring after 14 days .

Antioxidant Activity

TMF also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells. This antioxidant activity may play a role in its overall therapeutic potential in various diseases linked to oxidative damage.

Other Biological Activities

Research has indicated additional biological activities associated with TMF:

- Antimicrobial Activity : TMF demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Studies indicate that TMF may modulate inflammatory pathways, contributing to its therapeutic profile in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of 4',6,7-Trimethoxyisoflavone, and how can their inhibition/activation be experimentally validated?

- Answer : this compound exhibits dual activity: it activates SIRT1 (a NAD+-dependent deacetylase) and inhibits PI3K isoforms (γ, δ, β) with IC50 values of 2.4 μM, 3.0 μM, and 5.4 μM, respectively . To validate these effects:

- Kinase assays : Use recombinant PI3K isoforms in vitro with ATP analogs to measure inhibition kinetics.

- SIRT1 activation : Employ fluorescence-based deacetylation assays (e.g., fluorogenic substrates like Ac-p53 peptide).

- Cell-based models : Utilize PI3K/Akt pathway reporters (e.g., phosphorylated Akt ELISA) or SIRT1 knockout cells to confirm target specificity.

Q. How does this compound promote wound healing in experimental models?

- Answer : The compound induces NOX2 activation, leading to reactive oxygen species (ROS) generation, which triggers collective cell migration and matrix metalloproteinase (MMP) activation . Methodological approaches include:

- In vitro scratch assays : Monitor keratinocyte (HaCaT) migration post-treatment.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) or lucigenin-based chemiluminescence for NOX2-derived ROS quantification.

- MMP activity : Zymography or FRET-based substrate cleavage assays to assess MMP-2/9 activation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While acute toxicity data are limited, adopt precautionary measures:

- Respiratory protection : Use NIOSH-certified P95 respirators or EU-standard P1 masks for particulate filtration .

- Skin protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal exposure.

- Waste disposal : Decontaminate via incineration or licensed hazardous waste services to avoid environmental release .

Advanced Research Questions

Q. What computational methods elucidate the structural basis of this compound’s interaction with the aryl hydrocarbon receptor (AhR)?

- Answer : Molecular docking and 20–30 ns molecular dynamics (MD) simulations reveal key interactions:

- Hydrogen bonding : Between the methoxy group and His337, and the carbonyl group with Gly321 .

- π–π stacking : Aromatic rings with Phe295 and Tyr322 residues.

- Methodology : Use software like CHARMM or AMBER for MD simulations, and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate binding free energies. Validate via AhR luciferase reporter assays in Caco-2 cells.

Q. How can this compound derivatives be synthesized to enhance NOX2 inhibition for pulmonary fibrosis therapy?

- Answer : Conjugation with catechol/guaiacol derivatives improves ROS-scavenging and PHD2 activation. Synthetic strategies include:

- Mannich-type condensation : React 6-chloro-7-hydroxy precursors with formaldehyde and secondary amines to form dihydro-1,3-oxazine hybrids .

- Thionation : Use Lawesson’s reagent to convert carbonyl groups to thiones, enhancing redox activity .

- In vivo validation : Employ bleomycin-induced IPF mouse models to assess fibrosis reduction via hydroxyproline assays and histopathology.

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies in IC50 values or mechanism claims may arise from:

- Purity verification : HPLC-MS (≥98% purity) to rule out isomer interference (e.g., 3',4',7-trimethoxyisoflavone) .

- Cell line variability : Compare activity across multiple lines (e.g., HaCaT vs. Caco-2) under standardized ROS quantification protocols .

- Kinetic assays : Use real-time PI3K inhibition assays (e.g., LANCE Ultra TR-FRET) to distinguish competitive vs. non-competitive inhibition modes.

Q. Methodological Resources

- Structural Data : Access crystallographic coordinates (PDB) for AhR-ligand complexes to guide docking studies .

- Synthesis Protocols : Refer to Friedel-Crafts acylation and Lawesson’s reagent-based thionation for derivative synthesis .

- Safety Compliance : Follow NIOSH (US) or CEN (EU) standards for respiratory and dermal protection .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.